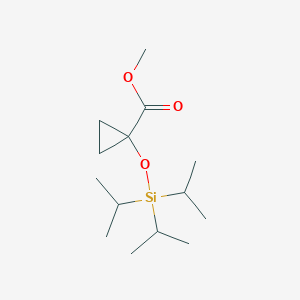

Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of cyclopropane. For example, the paper titled "1,2,2-TRIBROMOCYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES - VALUABLE INTERMEDIATES FOR FOUR CARBON CYCLOPROPANE AND CYCLOPROPENE SYNTHONS" discusses the synthesis of methyl 1,1,2-tribromocyclopropanecarboxylate through dibromocyclopropanation of methyl α-bromoacrylate . This method could potentially be adapted for the synthesis of methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate by modifying the ester group and protecting the alcohol with a triisopropylsilyl group.

Molecular Structure Analysis

Cyclopropane derivatives are known for their high ring strain, which significantly influences their molecular structure and reactivity. The tribromo-ester mentioned in the first paper has a highly strained three-carbon ring, which is a common feature among cyclopropane derivatives. This strain can affect the bond angles and lengths, making the cyclopropane ring reactive.

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is often exploited in chemical synthesis. For instance, the tribromo-ester can be converted into various cyclopropenes . Similarly, the trimethylsilyl group in compounds like 1-methylene-2-(trimethylsilyl)cyclopropane can be displaced by protolysis, indicating that silyl-protected cyclopropane derivatives can undergo reactions that lead to the removal of the silyl group and the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the triisopropylsilyl group can affect the compound's boiling point, solubility, and stability. The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, as mentioned in the third paper, leads to products through radical coupling and carbonium ion intermediates , suggesting that electrochemical reactions could be a part of the physical and chemical property analysis for such compounds.

Scientific Research Applications

1. Asymmetric Catalysis and Synthesis of Cyclopropyl-dehydroamino Acids

Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been utilized in asymmetric catalysis. For instance, its derivatives undergo cyclopropenation and subsequent hydrogenation, leading to the synthesis of cis-disubstituted cyclopropanes and cyclopropyl-dehydroamino acids. These compounds are important in the development of various bioactive molecules (Imogaı̈ et al., 1998).

2. Ring-Opening Reactions and Formation of Functionalized Compounds

The compound is used in ring-opening reactions under various conditions. This leads to the formation of different products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, which have applications in synthesizing polyfunctional compounds, certain carbocycles, and heterocyclic systems (Maas et al., 2004).

3. Synthesis of Hydropyrido[1,2-a]indole-6(7H)-ones

In organic synthesis, it plays a role in the synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This represents a method for efficiently synthesizing complex organic structures (Patil et al., 2011).

4. Electrosynthesis and Radical Reactions

Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been studied in electrosynthesis processes. For example, the electrolysis of its related compounds leads to products formed through radical coupling, highlighting its potential in radical reaction chemistry (Binns et al., 1968).

5. Lewis Acid-Catalyzed Ring-Opening Reactions

The compound is involved in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This process is significant in synthesizing biologically active compounds and investigating their bioactive conformations (Lifchits & Charette, 2008).

properties

IUPAC Name |

methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGFNEIHUOXMRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573170 |

Source

|

| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester | |

CAS RN |

205756-59-8 |

Source

|

| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)